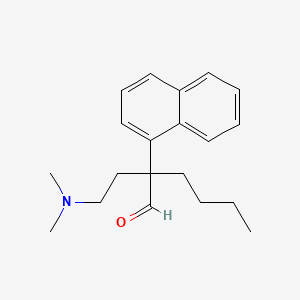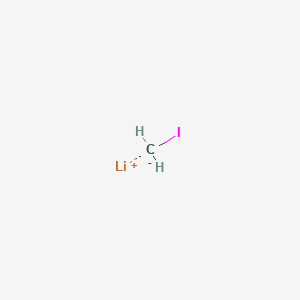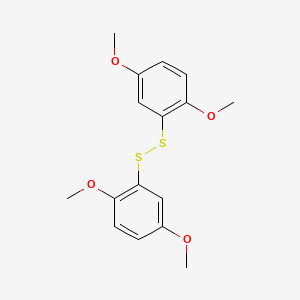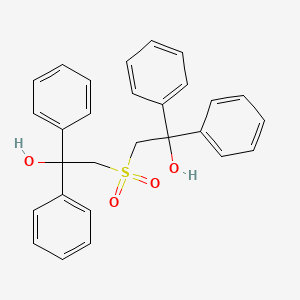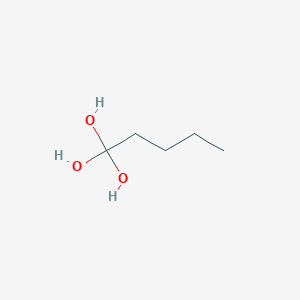
Pentanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanetriol, also known as pentane-1,3,5-triol, is an organic compound with the molecular formula C₅H₁₂O₃. It is a triol, meaning it contains three hydroxyl (OH) groups. This compound is a colorless, viscous liquid that is soluble in water and commonly used in various chemical applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanetriol can be synthesized through several methods. One common synthetic route involves the reduction of pentane-1,3,5-trione using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of pentane-1,3,5-trione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction efficiently converts the trione to this compound with high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanetriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pentane-1,3,5-trione using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: As mentioned earlier, this compound can be synthesized through the reduction of pentane-1,3,5-trione.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
Oxidation: Pentane-1,3,5-trione
Reduction: this compound
Substitution: Various substituted this compound derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Pentanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent for various chemical reactions.
Biology: this compound is utilized in the study of enzyme kinetics and as a stabilizer for proteins and enzymes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pentanetriol largely depends on its interactions with other molecules. In biological systems, this compound can interact with enzymes and proteins, stabilizing their structures and enhancing their activity. The hydroxyl groups in this compound can form hydrogen bonds with other molecules, facilitating various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol (propane-1,2,3-triol): A triol with three hydroxyl groups, commonly used in pharmaceuticals and cosmetics.
Butanetriol (butane-1,2,4-triol): Another triol used in the synthesis of polymers and as a chemical intermediate.
Hexanetriol (hexane-1,2,6-triol): A triol used in the production of plasticizers and as a solvent.
Uniqueness of Pentanetriol
This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications. Its three hydroxyl groups provide multiple sites for chemical modification, making it a versatile compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
31094-75-4 |
|---|---|
Molekularformel |
C5H12O3 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
pentane-1,1,1-triol |
InChI |
InChI=1S/C5H12O3/c1-2-3-4-5(6,7)8/h6-8H,2-4H2,1H3 |
InChI-Schlüssel |
FVGBHSIHHXTYTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


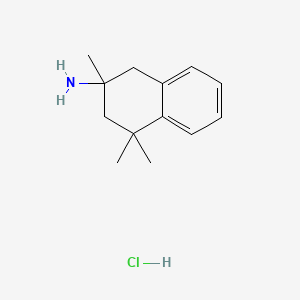
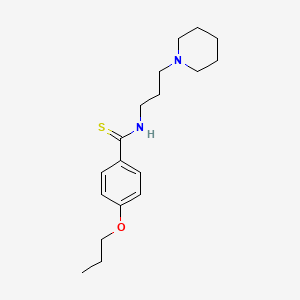
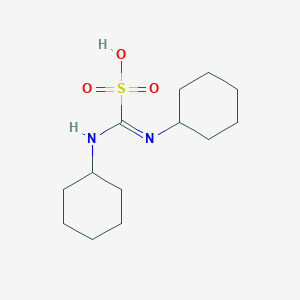
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
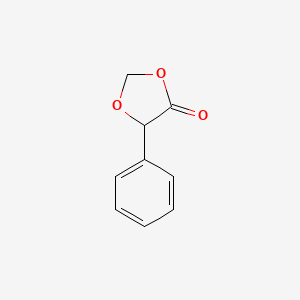
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

